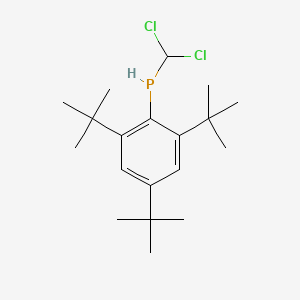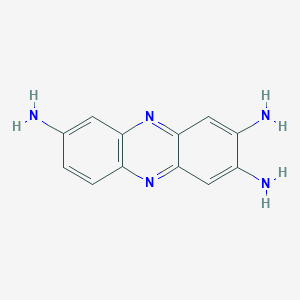![molecular formula C11H8N2OS B14360621 4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione CAS No. 93234-33-4](/img/structure/B14360621.png)
4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione is a heterocyclic compound that belongs to the class of oxazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring fused with an oxazole ring, with a thione group at the 2-position and a methyl group at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione can be achieved through various synthetic routes. . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
化学反应分析
Types of Reactions
4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding thiols or sulfides.
Substitution: Alkylated or aminated derivatives.
科学研究应用
作用机制
The mechanism of action of 4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.
Pathways Involved: It can interfere with signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
相似化合物的比较
Similar Compounds
4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-one: Similar structure but with an oxygen atom instead of a sulfur atom at the 2-position.
4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-sulfide: Similar structure but with a sulfide group instead of a thione group at the 2-position.
Uniqueness
4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen or sulfide analogs . The presence of the thione group enhances its ability to interact with specific molecular targets, making it a valuable compound for medicinal chemistry research .
属性
CAS 编号 |
93234-33-4 |
|---|---|
分子式 |
C11H8N2OS |
分子量 |
216.26 g/mol |
IUPAC 名称 |
4-methyl-3H-[1,3]oxazolo[4,5-c]quinoline-2-thione |
InChI |
InChI=1S/C11H8N2OS/c1-6-9-10(14-11(15)13-9)7-4-2-3-5-8(7)12-6/h2-5H,1H3,(H,13,15) |
InChI 键 |
FGCNRDWUCLHSIW-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C3=C1NC(=S)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


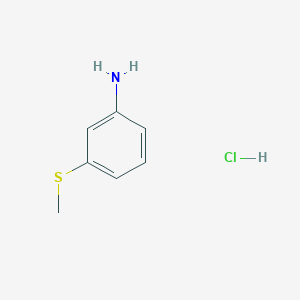
![4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14360561.png)
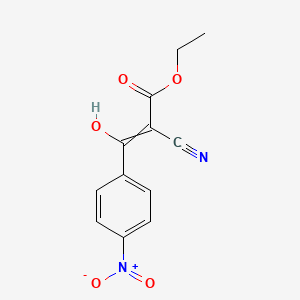
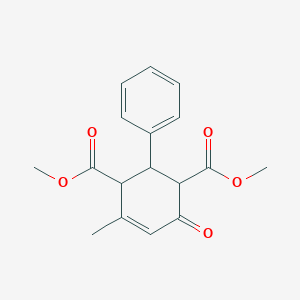
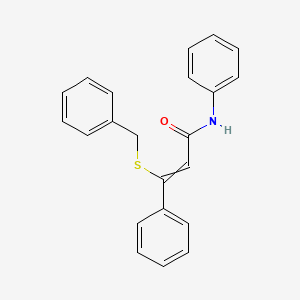
![[Chloro(cyclohexylidene)methyl]benzene](/img/structure/B14360586.png)
![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B14360588.png)

![N-[3-(3-Methoxy-10H-phenothiazin-10-yl)propyl]-N'-phenylthiourea](/img/structure/B14360594.png)
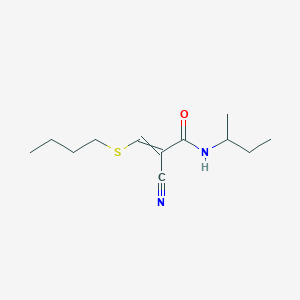
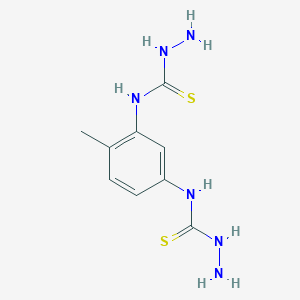
![17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL](/img/structure/B14360603.png)
